6-Acetylbenzothiazole

Physical chemistry Process engineering Solid-state characterization

6-Acetylbenzothiazole is the exclusive precursor for 2-amino-6-acetylbenzothiazole, a privileged scaffold in drug discovery. Its 6-position acetyl group enables regioselective derivatization at the 2-amino position—chemistry impossible with the 2-acetyl isomer. Ideal for kinase probe development and melt-crystallization processing due to its 96-97°C melting point. Confirm your supply of this non-interchangeable isomer.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 19989-35-6
Cat. No. B010754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylbenzothiazole
CAS19989-35-6
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3
InChIKeyKHIQJRVZQJFYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylbenzothiazole CAS 19989-35-6: Physical Properties and Scientific Procurement Specifications


6-Acetylbenzothiazole (CAS 19989-35-6), systematically named 1-(1,3-benzothiazol-6-yl)ethanone, is a heterocyclic organic compound belonging to the benzothiazole family with molecular formula C₉H₇NOS and molecular weight 177.22 g/mol . The compound features an acetyl group substituted at the sixth position of the fused benzothiazole bicyclic system containing both sulfur and nitrogen atoms. Key physical specifications include a density of 1.286 g/cm³, melting point of 96–97 °C, boiling point of 310.5 °C at 760 mmHg, calculated LogP of 2.50, and vapor pressure of 0.001 mmHg at 25 °C [1]. The compound is commercially available at purities of ≥95% for research and industrial applications .

Why 6-Acetylbenzothiazole CAS 19989-35-6 Cannot Be Substituted by 2-Acetylbenzothiazole or Other Benzothiazole Analogs


Positional isomerism within the benzothiazole acetyl series produces functionally distinct compounds that are not interchangeable. The substitution position—whether at the 2-, 5-, or 6-position—fundamentally alters physicochemical properties, synthetic utility, and biological activity profiles [1]. For instance, 2-substituted 5-benzothiazoleacetic acids demonstrate superior anti-inflammatory activity compared to 6-substituted analogs, while the acetyl group position also governs hydrogen-bonding capacity, logP, and electrophilic reactivity . Furthermore, the 6-acetyl substitution pattern enables regioselective derivatization at the 2-amino position for generating 2-amino-6-acetylbenzothiazole scaffolds, a critical building block inaccessible from the 2-acetyl isomer [2]. These differences necessitate compound-specific procurement based on the intended synthetic pathway or target property profile.

6-Acetylbenzothiazole CAS 19989-35-6: Quantitative Differentiation Evidence Versus Closest Analogs


Melting Point Differentiation: 6-Acetylbenzothiazole vs. 2-Acetylbenzothiazole for Process Selection

6-Acetylbenzothiazole exhibits a melting point of 96–97 °C , whereas its positional isomer 2-acetylbenzothiazole (CAS 1629-78-3) melts at 109 °C . This 12–13 °C difference in melting point reflects distinct crystal packing energetics arising from the acetyl substitution position. The lower melting point of the 6-isomer may confer advantages in melt-processing applications or recrystallization workflows where lower thermal input is desirable.

Physical chemistry Process engineering Solid-state characterization

Calculated LogP Differentiation: Lipophilicity Comparison Between 6-Acetyl and 2-Acetyl Isomers

6-Acetylbenzothiazole has a calculated ACD/LogP value of approximately 2.50 (experimental LogP 1.40) . In comparison, 2-acetylbenzothiazole exhibits a predicted LogP of approximately 1.70 (XLogP3-AA) [1]. The difference of ~0.8 LogP units between the two positional isomers corresponds to a ~6.3-fold difference in octanol-water partition coefficient, translating to measurably distinct chromatographic retention behavior and bioavailability predictions.

Lipophilicity ADME prediction Chromatography

Selective Kinase Inhibition Profile: 6-Acetylbenzothiazole vs. Broad-Spectrum Kinase Inhibitors

6-Acetylbenzothiazole has been characterized as a selective inhibitor of tyrosine kinases that binds to the active site while not inhibiting other protein kinase classes such as serine/threonine kinases . This selectivity contrasts with many pan-kinase inhibitors that exhibit broader target engagement across multiple kinase families. The compound has demonstrated tumor growth inhibition in mouse xenograft models . No quantitative IC₅₀ values for the parent compound were identified in the available literature; reported kinase inhibition data are qualitative and warrant independent verification.

Kinase inhibition Drug discovery Selectivity profiling

6-Acetylbenzothiazole CAS 19989-35-6: Evidence-Based Research and Industrial Application Scenarios


Regioselective Synthesis of 2-Amino-6-acetylbenzothiazole Derivatives as Bioactive Scaffolds

6-Acetylbenzothiazole serves as the key precursor for synthesizing 2-amino-6-acetylbenzothiazole, a privileged scaffold in medicinal chemistry. The 6-position acetyl group remains intact while the 2-position undergoes amination or other nucleophilic substitution reactions . This regioselective derivatization is not accessible from 2-acetylbenzothiazole, where the acetyl group occupies the reactive 2-position, blocking further modification at that site. The resulting 2-amino-6-acetylbenzothiazole derivatives have been investigated for antimicrobial, anticancer, and anticonvulsant properties .

Physical Property-Driven Crystallization and Melt Processing Optimization

The melting point of 96–97 °C and vapor pressure of 0.001 mmHg at 25 °C make 6-acetylbenzothiazole suitable for melt-crystallization purification and thermal processing applications. The 12–13 °C lower melting point compared to 2-acetylbenzothiazole reduces energy input requirements for melt-based operations and may facilitate co-crystal formation with lower-melting partners. The compound's density of 1.286 g/cm³ and refractive index of 1.656 provide additional quality control metrics for incoming material verification.

Lipophilicity-Dependent Chromatographic Method Development and Validation

With a calculated LogP of 2.50 (ACD/LogP) and experimental LogP of 1.40 , 6-acetylbenzothiazole exhibits moderate lipophilicity that informs reverse-phase HPLC method development. The ~0.8 LogP unit difference from 2-acetylbenzothiazole translates to distinct retention behavior under standardized chromatographic conditions. This property enables its use as a retention time marker or system suitability standard when developing analytical methods for benzothiazole derivatives. The compound's PSA of 58.2 Ų further contributes to predicted chromatographic behavior.

Kinase-Targeted Chemical Probe Development (Qualitative Selectivity Foundation)

Preliminary evidence indicates that 6-acetylbenzothiazole exhibits selective binding to the active site of tyrosine kinases while not inhibiting serine/threonine kinases . This qualitative selectivity profile, if confirmed with quantitative IC₅₀ data, would position the compound as a scaffold for developing targeted kinase probes. The benzothiazole moiety binds to the imidazole ring while the acetyl group interacts with a vicinal position on the oxazole ring . In vivo tumor growth inhibition has been observed in mouse xenograft models . Note that quantitative potency data are required before selecting this compound for kinase-targeted applications.

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